2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. The mixture is refluxed for 7 hours, and the reactions are monitored by thin-layer chromatography (TLC) using chloroform:methanol as the solvent system .
Molecular Structure Analysis
The molecular formula of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is C8H8N2O3 . Its molecular weight is approximately 166.18 g/mol . The compound features a cyclopropane ring and an oxazole ring, both containing nitrogen atoms. The detailed molecular structure can be visualized using software tools or chemical databases .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions. It has been employed as a reagent for the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy. Additionally, it plays a role in the synthesis of pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for cancer treatment .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Transformations
- Synthesis of Derivatives : Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized, expanding the chemical landscape for further studies in medicinal and material sciences. The synthesis process included the introduction of highly basic aliphatic amines and the oxazol-2-yl moiety into the oxazole ring, indicating versatility in chemical modifications (Prokopenko et al., 2010).
Anticancer and Antimicrobial Applications
- Anticancer and Antimicrobial Agents : Compounds with a structure incorporating 1,3-oxazole clubbed with pyridyl-pyrazolines, similar to the core structure of interest, have shown promising anticancer and antimicrobial activities. This highlights potential therapeutic applications (Katariya et al., 2021).
Heterocyclic Compound Synthesis
- Heterocyclic Compounds Synthesis : Studies involving 1H-pyrazole-3-carboxylic acid derivatives, related to the core structure, focus on synthesizing various heterocyclic compounds. These compounds have potential applications in pharmaceutical and agrochemical industries (Martins et al., 2002).
Potential in Drug Development
- Aurora Kinase Inhibitor : Compounds structurally related to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid have been investigated as Aurora kinase inhibitors, suggesting potential in cancer treatment (ヘンリー,ジェームズ, 2006).
Structural Studies
- Crystal Structure Analysis : The study of crystal structures of compounds derived from pyrazole-dicarboxylate acid, which is structurally related, provides insights into their potential applications in designing new materials and drugs (Radi et al., 2015).
Antimicrobial Properties
- Antimicrobial Activities : Novel thiazolyl pyrazole and benzoxazole derivatives, structurally similar to the compound of interest, have been synthesized and shown to possess antimicrobial activities. This indicates the compound's potential use in developing new antimicrobial agents (Landage et al., 2019).
Supramolecular Architecture Exploration
- Supramolecular Studies : Investigations into the supramolecular architecture of complexes involving 1H-pyrazole derivatives suggest potential applications in material science and coordination chemistry (Feng et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSJWWNNSUMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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